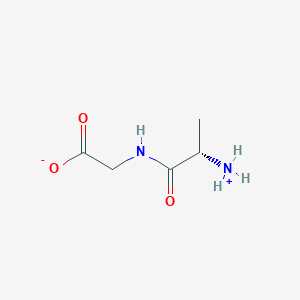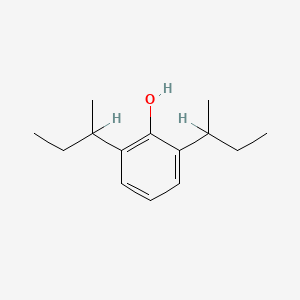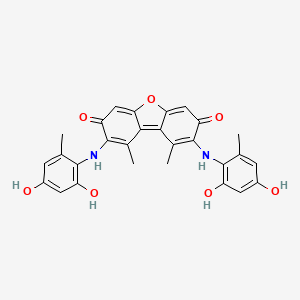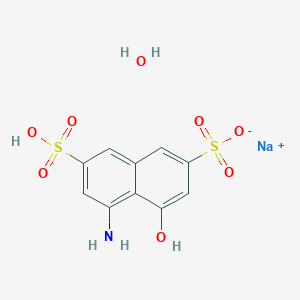
Disodium edetate dihydrate
概要
作用機序
エデト酸二ナトリウムは、カルシウム、マグネシウム、鉄などの2価および3価の金属イオンをキレート化することにより効果を発揮します。キレート化プロセスは、体から尿中に排泄される安定した水溶性錯体の形成を伴います。 このメカニズムは、高カルシウム血症や重金属中毒などの状態の治療に特に役立ちます。 .
生化学分析
Biochemical Properties
Disodium edetate dihydrate interacts with various biomolecules, primarily through its ability to chelate divalent and trivalent ions such as magnesium, zinc, and calcium . By forming complexes with these ions, this compound can reduce their concentrations in the blood . This interaction with metal ions can inhibit the activity of enzymes, such as metalloproteases and calcium-dependent cysteine proteases, that require these ions for their function .
Cellular Effects
The effects of this compound on cells are largely due to its chelating properties. By reducing the concentrations of certain metal ions, it can influence various cellular processes. For example, it can affect cell signaling pathways that are regulated by these ions . It can also impact gene expression and cellular metabolism, as many enzymes involved in these processes are metal-dependent .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of complexes with metal ions. These complexes are stable and water-soluble, allowing the ions to remain in solution but with reduced reactivity . This can lead to the inhibition of enzymes that require these ions for their activity, as well as changes in gene expression related to these ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it can lead to a decrease in the activity of metal-dependent enzymes over time due to the continuous chelation of their required metal ions . Additionally, this compound is stable and does not degrade easily, making it suitable for long-term studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it can effectively chelate metal ions without causing significant side effects. At high doses, it can cause hypocalcemia (low calcium levels in the blood) and other adverse effects due to excessive chelation of metal ions .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with metal ions. Many enzymes and cofactors in these pathways are metal-dependent, and their activity can be affected by the chelation of these ions by this compound .
Transport and Distribution
This compound is distributed throughout the body after administration, reaching various organs such as the liver, small intestine, large intestine, and kidneys . It is primarily eliminated through urine and feces, largely unchanged .
Subcellular Localization
The subcellular localization of this compound is not well-defined, as it is a small molecule that can diffuse freely across cell membranes. Its activity is likely to be most pronounced in areas of the cell where metal ions are present, such as the cytoplasm and certain organelles .
準備方法
合成経路と反応条件
エデト酸二ナトリウムは、エチレンジアミンとクロロ酢酸を水酸化ナトリウムの存在下で反応させることにより合成できます。 この反応は、エチレンジアミン四酢酸の生成を含み、次に水酸化ナトリウムで中和されて二ナトリウム塩が形成されます。 .
工業生産方法
工業的な設定では、エデト酸二ナトリウムは、エチレンジアミンとシアン化ナトリウムおよびホルムアルデヒドを反応させ、続いて加水分解および水酸化ナトリウムで中和することによって製造されます。 このプロセスには、最終製品を得るための精製および結晶化を含むいくつかの段階が含まれます。 .
化学反応の分析
反応の種類
エデト酸二ナトリウムは、主にキレート化に関与するさまざまな化学反応を起こし、金属イオンと安定な錯体を形成します。 安定な構造のため、通常は酸化または還元反応を起こしません。 .
一般的な試薬と条件
主な生成物
これらの反応の主な生成物は、金属-エデト酸錯体であり、非常に安定しており、水に可溶です。 .
科学研究での応用
エデト酸二ナトリウムは、科学研究で幅広い用途があります。
科学的研究の応用
Edetate disodium has a wide range of applications in scientific research:
類似化合物との比較
類似化合物
エデト酸カルシウム二ナトリウム: エデト酸二ナトリウムに似ていますが、カルシウムを含んでいます。
ジメルカプロール: 重金属中毒に使用される別のキレート剤ですが、化学構造と作用機序が異なります。.
独自性
エデト酸二ナトリウムは、2価および3価の金属イオンに対する高い親和性と、非常に安定な錯体を形成する能力により、独特です。 これは、溶液または生物系から金属イオンを除去する必要があるアプリケーションで特に効果的です。 .
特性
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBJJZOQPCKUOR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2Na2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-00-4 (Parent) | |
| Record name | Edetate disodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5049576 | |
| Record name | Disodium ethylenediaminetetraacetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6381-92-6 | |
| Record name | Edetate disodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium ethylenediaminetetraacetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediaminetetraacetic acid disodium salt dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Edetate disodium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Disodium Edetate Dihydrate and what are its downstream effects?
A1: this compound (I) acts as a chelating agent, forming stable complexes with metal ions. This chelation process effectively removes the metal ions from a system or alters their reactivity. [] For instance, it can be used to determine the content of calcium and magnesium ions in phosphoric acid solutions by forming complexes and subsequently quantifying the chelated metal ions. [] This chelating property is also utilized in pharmaceutical formulations to stabilize solutions by preventing metal-catalyzed degradation of active ingredients. []
Q2: How does this compound improve the stability of pharmaceutical formulations?
A2: this compound acts as a stabilizing agent in pharmaceutical formulations, particularly in antibiotic solutions for intravenous application. [] It prevents the transformation of dissolved active ingredients into insoluble forms, thereby reducing the formation of unwanted large particles and improving the stability of the solution. [] This stabilizing effect is crucial for maintaining the efficacy and safety of the medication.
Q3: Are there any analytical methods available to determine the concentration of this compound in various samples?
A3: Yes, Atomic Absorption Spectrophotometry (AAS) can be used to determine the concentration of this compound (I) in complex matrices like the antibiotic streptomycin. [] This method involves forming a nickel-I complex, adjusting the pH to release the nickel, and quantifying the nickel using AAS. The amount of nickel detected is directly proportional to the concentration of I in the sample. []
Q4: Does this compound have any applications beyond the pharmaceutical industry?
A4: Yes, besides its use in pharmaceuticals, this compound is also utilized in the development of rust-removal and rust-proofing liquids. [] Its chelating properties contribute to the corrosion-inhibiting and rust-proofing effects by forming a thin film on metal surfaces, effectively isolating them from air and preventing oxidation. []
Q5: What are the potential benefits of using this compound in ophthalmic formulations?
A5: In ophthalmic formulations like azithromycin sustained-release eye drops, this compound acts as a complexing agent. [] This contributes to the overall stability and efficacy of the formulation, potentially improving drug bioavailability and providing sustained release for enhanced patient comfort. []
Q6: Are there any documented cases of this compound being associated with adverse effects in medical applications?
A6: While this compound is generally considered safe for its approved uses, there have been reports suggesting a potential link between its presence in vaccines and rare cases of myocarditis. [] The suggested mechanism involves this compound potentially acting as a sensitizing agent, leading to hypersensitivity or drug-induced myocarditis in susceptible individuals. [] Further research is necessary to confirm this association and understand the underlying mechanisms.
Q7: Can this compound be replaced with other compounds in its various applications?
A7: Researchers are exploring alternatives to this compound, particularly in vaccine formulations. [] Alkylsaccharides are being investigated as potential substitutes due to their potential to reduce immunogenicity, improve stability, and potentially offer advantages in terms of safety and efficacy. [] The choice of alternatives depends on the specific application and requires careful consideration of factors like efficacy, safety, and cost.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7814955.png)
![4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B7814968.png)






![sodium;2-[6-[[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7815003.png)


![[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B7815040.png)

